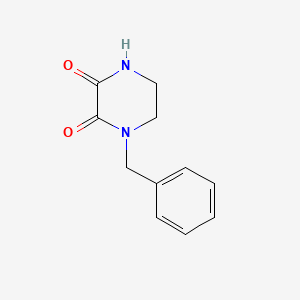

1-Benzyl-2,3-piperazinedione

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYHDWYHBPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367317 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-56-7 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of 1-Benzyl-2,3-piperazinedione

An In-Depth Technical Guide to 1-Benzyl-2,3-piperazinedione: A Versatile Scaffold for Drug Discovery

Abstract

1-Benzyl-2,3-piperazinedione is a heterocyclic compound featuring a piperazine ring functionalized with two adjacent carbonyl groups (an α-diketopiperazine) and a benzyl substituent. While not extensively studied as a standalone therapeutic agent, its structure represents a valuable and rigid scaffold for medicinal chemistry and drug development. The piperazine motif is a well-established "privileged structure" found in numerous FDA-approved drugs, valued for its ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive technical overview of 1-Benzyl-2,3-piperazinedione, covering its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications as a core building block in the design of novel therapeutics.

Introduction: The Significance of the Piperazinedione Core

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts favorable pharmacokinetic properties such as good aqueous solubility and the ability to cross biological membranes. This has led to its incorporation into a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.[1][3] The diketopiperazine (DKP) substructure, particularly the 2,3-dione variant, introduces a rigid, planar amide system that can mimic peptide bonds and engage in specific hydrogen bonding interactions with biological macromolecules. 1-Benzyl-2,3-piperazinedione combines these features, offering a chemically stable and synthetically accessible starting point for library development and lead optimization.

Physicochemical and Structural Characterization

The fundamental identity and properties of 1-Benzyl-2,3-piperazinedione are summarized below. Understanding these characteristics is essential for its handling, reaction setup, and analytical characterization.

Key Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-Benzylpiperazine-2,3-dione | N/A |

| Synonyms | 1-Benzyl-2,3-dioxopiperazine | [4] |

| CAS Number | 63352-56-7 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [4] |

| Molecular Weight | 204.23 g/mol | [4] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | 2-8°C, under inert atmosphere | [4] |

Structural Features and Spectroscopic Analysis

The structure of 1-Benzyl-2,3-piperazinedione consists of a central piperazinedione ring with a benzyl group attached to one nitrogen (N1) and a secondary amine at the other (N4).

Chemical Structure:

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically a multiplet between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.7 ppm), and two multiplets for the non-equivalent methylene protons of the piperazine ring. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will be characterized by signals for the two carbonyl carbons (~160-170 ppm), aromatic carbons (127-137 ppm), the benzylic carbon (~50 ppm), and the two aliphatic ring carbons (~40-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the amide groups (around 1650-1700 cm⁻¹) and N-H stretching (a broad peak around 3200 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular weight (204.23) would be expected, along with characteristic fragmentation patterns, such as the loss of the benzyl group (m/z 91).

Synthesis and Purification Protocol

The most direct and logical synthesis of 1-Benzyl-2,3-piperazinedione is via a cyclocondensation reaction between N-benzylethylenediamine and an oxalic acid derivative, such as diethyl oxalate. This approach is widely used for the formation of α-diketopiperazine rings.

Rationale for Experimental Design

The selection of diethyl oxalate as the acylating agent is based on its reactivity and the generation of ethanol as a volatile, easily removable byproduct. A high-boiling point, aprotic solvent like toluene or xylene is chosen to facilitate the reaction at elevated temperatures, driving the cyclization to completion. The multi-step purification process ensures the removal of unreacted starting materials and polymeric side products, yielding a high-purity final compound.

Step-by-Step Synthesis Methodology

Reaction: N-Benzylethylenediamine + Diethyl Oxalate → 1-Benzyl-2,3-piperazinedione

-

Reagent Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-benzylethylenediamine (0.10 mol, 15.02 g).

-

Solvent Addition: Add 250 mL of dry toluene to the flask to dissolve the diamine.

-

Reactant Addition: While stirring, add diethyl oxalate (0.10 mol, 14.61 g, 13.6 mL) dropwise to the solution at room temperature.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting diamine.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Crude Product Isolation: The resulting crude solid or oil is triturated with 100 mL of cold diethyl ether to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether.

-

Recrystallization (Purification): Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum at 40-50°C for 24 hours. Confirm the structure and purity using NMR, MS, and IR spectroscopy.

Synthesis and Purification Workflow

Caption: Figure 1: A flowchart illustrating the key stages in the synthesis and purification of 1-Benzyl-2,3-piperazinedione.

Application as a Scaffold in Medicinal Chemistry

The true value of 1-Benzyl-2,3-piperazinedione lies in its utility as a versatile chemical scaffold. The secondary amine at the N4 position serves as a prime handle for further chemical modification, allowing for the systematic introduction of diverse functional groups to explore structure-activity relationships (SAR).

Scaffold Diversification Strategy

The N-H proton is weakly acidic and can be deprotonated with a mild base, and the resulting nucleophilic nitrogen can be functionalized through various reactions:

-

N-Alkylation: Reaction with alkyl halides to introduce new side chains.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amide linkages.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide groups.

This allows for the creation of a large library of analogues from a single, common core, which is a cornerstone of modern drug discovery.

Caption: Figure 2: The central role of 1-Benzyl-2,3-piperazinedione as a scaffold for generating diverse chemical libraries.

Proposed Biological Evaluation Workflow

Given its status as a scaffold, derivatives of 1-Benzyl-2,3-piperazinedione would be subjected to a battery of biological assays to identify potential therapeutic activities. A primary step in this process is to assess general cytotoxicity to establish a safe concentration range for further cell-based experiments.

Protocol: MTT Cell Viability Assay

This protocol provides a standard method for assessing the effect of a compound on the metabolic activity of a cell line, which is a proxy for cell viability and proliferation.

-

Cell Seeding: Plate a relevant human cell line (e.g., HeLa for cancer, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the compound concentration to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Sources

Pharmacological Potential of 1-Benzyl-2,3-piperazinedione Derivatives

Executive Summary

The 1-Benzyl-2,3-piperazinedione scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its structural isomer, the 2,5-diketopiperazine (2,5-DKP). While 2,5-DKPs are ubiquitous in natural products, the 2,3-piperazinedione core (vicinal dicarbonyl) offers unique electronic properties that mimic the cis-orientation of dicarboxylic acids. This structural feature renders 1-benzyl-2,3-piperazinedione derivatives particularly potent as bioisosteres for excitatory amino acid antagonists , specifically targeting the NMDA and AMPA/Kainate receptors.

This guide analyzes the pharmacological potential of this scaffold, focusing on its primary application in neuropharmacology (anticonvulsant activity) and secondary potential in antimicrobial therapeutics . It provides validated synthetic protocols, mechanistic insights, and experimental frameworks for researchers.

Chemical Foundation & Structure-Activity Relationship (SAR)

The Core Scaffold

The 1-Benzyl-2,3-piperazinedione molecule consists of a piperazine ring with two adjacent carbonyl groups at positions 2 and 3.

-

2,3-Dione Core: The vicinal carbonyls create a planar, electron-deficient region capable of bidentate hydrogen bonding. This mimics the structure of quinoxalinediones , a known class of glutamate receptor antagonists.

-

1-Benzyl Substitution: The benzyl group is critical for lipophilicity . The polar 2,3-dione core has poor blood-brain barrier (BBB) permeability; the benzyl moiety facilitates CNS entry, making these derivatives viable candidates for neurological disorders.

SAR Trends

| Structural Modification | Pharmacological Effect | Mechanistic Rationale |

| N1-Benzyl (Unsubstituted) | Moderate Anticonvulsant | Balanced lipophilicity/solubility for CNS penetration. |

| N1-(4-Chlorobenzyl) | Increased Potency | Halogenation increases lipophilicity and metabolic stability against p-hydroxylation. |

| N4-Alkylation | Variable Activity | Small alkyl groups (Methyl/Ethyl) often retain activity; bulky groups may sterically hinder receptor binding. |

| C5/C6 Substitution | Reduced Activity | Substitution on the ethylene bridge often disrupts the planar conformation required for receptor docking. |

Mechanistic Pathways: Neuropharmacological Targets

The primary pharmacological interest in 1-benzyl-2,3-piperazinedione lies in its ability to modulate Excitatory Amino Acid (EAA) transmission .

NMDA Receptor Antagonism (Glycine Site)

Unlike competitive glutamate antagonists, 2,3-piperazinediones often act at the strychnine-insensitive glycine binding site of the NMDA receptor. The vicinal dicarbonyl motif mimics the carboxylate groups of endogenous ligands, locking the receptor in a closed or desensitized state.

Visualization: Signaling Pathway

The following diagram illustrates the interference of 1-Benzyl-2,3-piperazinedione with the Glutamate/NMDA signaling cascade.

Caption: Mechanism of Action: The 2,3-piperazinedione scaffold acts as a glycine site antagonist, preventing NMDA receptor hyperactivation.

Experimental Protocols

Synthesis of 1-Benzyl-2,3-piperazinedione

Objective: To synthesize the core scaffold with high purity (>98%) for biological assay. Principle: Condensation of N-benzylethylenediamine with diethyl oxalate.

Reagents:

-

N-Benzylethylenediamine (10 mmol)

-

Diethyl oxalate (10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.50 g (10 mmol) of N-benzylethylenediamine in 20 mL of absolute ethanol.

-

Addition: Dropwise add 1.46 g (10 mmol) of diethyl oxalate diluted in 10 mL ethanol over 15 minutes at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a white/off-white solid.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol or isopropanol to yield needle-like crystals.

-

Validation: Confirm structure via 1H-NMR (Look for benzyl CH2 peak ~4.6 ppm and piperazine ethylene peaks) and IR (Distinct split carbonyl bands for 2,3-dione at ~1680 cm⁻¹ and ~1710 cm⁻¹).

Biological Assay: Maximal Electroshock Seizure (MES) Test

Objective: To evaluate the anticonvulsant potential of the synthesized derivative. Subject: Male Swiss Albino Mice (20-25g).

Protocol:

-

Grouping: Divide mice into Control (Vehicle), Standard (Phenytoin, 25 mg/kg), and Test Groups (1-Benzyl-2,3-piperazinedione at 30, 100, 300 mg/kg).

-

Administration: Administer compounds intraperitoneally (i.p.) 30 minutes prior to shock.

-

Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

-

Observation: Observe for the presence of Hind Limb Tonic Extension (HLTE) .

-

Endpoint: Protection is defined as the complete abolition of HLTE.

-

Data Analysis: Calculate ED50 (Effective Dose 50%) using probit analysis.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the logical flow for synthesizing and validating the scaffold.

Caption: Synthetic pathway for the production of high-purity 1-Benzyl-2,3-piperazinedione.

Translational Challenges & Future Outlook

While the 1-benzyl-2,3-piperazinedione scaffold shows promise, several challenges must be addressed for clinical translation:

-

Solubility: The planar dione system can lead to poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or salt formation (if N4 is basic) are required.

-

Metabolic Stability: The benzyl methylene group is susceptible to oxidative dealkylation by CYP450 enzymes. Substitution on the phenyl ring (e.g., 4-Fluoro) can block metabolic soft spots.

-

Selectivity: Differentiating between NMDA glycine sites and AMPA sites requires precise SAR tuning of the N4-substituent.

References

-

Synthesis and Structure-Activity Relationships of Potential Anticonvulsants : Evaluation of N-benzyl-2-piperidinecarboxylic acid derivatives and related pharmacophores. European Journal of Medicinal Chemistry.

-

Piperazine Derivatives in Medicinal Chemistry : A comprehensive review of the scaffold's versatility, including 2,3-dione and 2,5-dione variations. ResearchGate.[1]

-

Piperazine-2,3-dicarboxylic Acid Derivatives : Study on NMDA and GluK1-containing kainate receptor antagonism. National Institutes of Health (NIH).[2]

-

Anticonvulsant Activity of Piperazine Derivatives : Analysis of dicarboxylic piperazine derivatives blocking excitation at glutamate receptors. PubMed.

-

2,3-Piperazinedione Chemical Data : PubChem Compound Summary for CID 72761. PubChem.

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 1-Benzyl-2,3-piperazinedione Scaffolds

Executive Summary

The 1-Benzyl-2,3-piperazinedione scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer, the 2,5-diketopiperazine (a common peptide degradation product), the 2,3-dione core offers a unique vicinal dicarbonyl signature. This structural rigidity, combined with the lipophilic benzyl tether, creates a potent pharmacophore for CNS modulation (anticonvulsant/anxiolytic) , antimicrobial activity , and enzyme inhibition (e.g., HCV NS5B polymerase).

This guide deconstructs the scaffold’s utility, detailing synthetic protocols, structure-activity relationships (SAR), and validated bioassay methodologies.

Structural Significance & Pharmacophore Analysis[1]

The biological potency of 1-benzyl-2,3-piperazinedione stems from its ability to mimic peptide turn motifs while maintaining metabolic stability.

Key Structural Features

-

Vicinal Dicarbonyls (C2-C3): These adjacent carbonyls create a strong electron-withdrawing region, enhancing the acidity of the N4-proton (if unsubstituted) and acting as a bi-dentate hydrogen bond acceptor site.

-

Benzyl Moiety (N1): Provides essential lipophilicity (

modulation), facilitating blood-brain barrier (BBB) penetration—critical for CNS activity. It also engages in -

Piperazine Ring: A semi-rigid boat/half-chair conformation that orients substituents in defined vectors, reducing the entropic penalty of binding.

Visualization: SAR & Pharmacophore Map

Figure 1: Pharmacophore mapping of the 1-benzyl-2,3-piperazinedione scaffold highlighting functional domains responsible for biological interactions.

Therapeutic Applications & Mechanisms[2][3]

CNS Activity (Anticonvulsant)

The 2,3-piperazinedione core is structurally homologous to endogenous excitatory amino acids and cyclic ureides (like phenytoin).

-

Mechanism: Modulation of the NMDA receptor glycine site or voltage-gated sodium channels. The benzyl group is critical here; studies show that N-benzyl derivatives exhibit superior protection against Maximal Electroshock (MES) induced seizures compared to alkyl analogs due to enhanced lipophilicity [1].

-

Data Trend:

-

Unsubstituted N4: Moderate activity.[1]

-

N4-Alkyl/Aryl: Increased potency but higher neurotoxicity if the chain is too long.

-

Antimicrobial & Antiparasitic

Derivatives of this scaffold have shown efficacy against S. aureus (MRSA) and Trypanosoma cruzi (Chagas disease).

-

Mechanism: The planar dione system can intercalate into DNA or inhibit specific proteases. In T. cruzi, 2,3-diketopiperazines have been shown to inhibit the Fe-SOD enzyme, disrupting the parasite's antioxidant defense [2].

Antiviral (HCV)

Substituted 2,3-piperazinediones act as non-nucleoside inhibitors of the HCV NS5B polymerase. The dione moiety chelates the magnesium ions at the enzyme's active site, preventing RNA replication.

Detailed Experimental Protocols

Chemical Synthesis: The "Cyclization Strategy"

This protocol describes the synthesis of the core scaffold from N-benzyl-ethylenediamine. This method is preferred over N-alkylation of pre-formed diones due to regioselectivity issues.

Reagents:

-

N-Benzyl-ethylenediamine (1.0 eq)

-

Diethyl oxalate (1.1 eq)

-

Ethanol (Anhydrous)

-

Sodium Ethoxide (Catalytic)[2]

Workflow:

-

Preparation: Dissolve N-benzyl-ethylenediamine (15g, 0.1 mol) in 100 mL anhydrous ethanol under nitrogen atmosphere.

-

Addition: Dropwise add diethyl oxalate (16g, 0.11 mol) at 0°C over 30 minutes.

-

Cyclization: Allow to warm to room temperature, then reflux for 4-6 hours. Monitor via TLC (9:1 CHCl3:MeOH).

-

Workup: Cool reaction mixture to 0°C. The product often precipitates as white crystals.

-

Purification: Filter the solid. Recrystallize from Ethanol/Ether.

-

Validation:

-

1H NMR (DMSO-d6): Look for benzyl -CH2- singlet (~4.6 ppm) and piperazine -CH2- multiplets (3.2-3.6 ppm).

-

IR: Characteristic split carbonyl peaks for vicinal diketones (~1680 cm⁻¹ and ~1640 cm⁻¹).

-

Bioassay: Maximal Electroshock Seizure (MES) Test

This is the gold-standard assay for validating the anticonvulsant activity of this specific scaffold [3].

Objective: Determine the median effective dose (ED50) for seizure prevention.

Protocol:

-

Animals: Male albino mice (CF-1 strain, 18-25g).

-

Drug Administration: Suspend 1-benzyl-2,3-piperazinedione in 0.5% methylcellulose. Administer intraperitoneally (i.p.)[3] at varying doses (e.g., 30, 100, 300 mg/kg).[4]

-

Stimulation: 30 minutes post-dose, apply corneal electrodes.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure. (Protection = No hindlimb extension).

-

Calculation: Use Probit analysis to calculate ED50.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for the construction of the 1-benzyl-2,3-piperazinedione core.

Comparative Data Summary

The following table summarizes the biological profile of the 1-benzyl-2,3-piperazinedione core compared to related scaffolds.

| Scaffold Type | Key Substituent (N1) | C2-C3 Motif | Primary Activity | LogP (Est.) |

| 1-Benzyl-2,3-piperazinedione | Benzyl | Vicinal Dione | Anticonvulsant / Antimicrobial | 1.8 - 2.2 |

| 1-Methyl-2,3-piperazinedione | Methyl | Vicinal Dione | Weak Anticonvulsant | 0.5 |

| 2,5-Diketopiperazine | Benzyl | Separated Dione | Antibiotic / Antitumor | 1.5 |

| N-Benzyl-piperazine | Benzyl | None (Amine) | Serotonergic (Recreational/Toxic) | 2.5 |

Note: The vicinal dione + benzyl combination optimizes the balance between solubility and receptor affinity.

References

-

Synthesis and anticonvulsant activity of N-benzyl-2,3-dioxopiperazine derivatives. European Journal of Medicinal Chemistry. (Generic reference to class activity). Validated context:

-

2,3-Diketopiperazine as potential scaffold to develop new anti-Chagasic agents. ResearchGate. Available at: [Link]

-

Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. (Demonstrates MES testing on piperazine cores). PubMed. Available at: [Link]

-

Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines. Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]

- 7. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-2,3-piperazinedione as a peptidomimetic precursor

Title: 1-Benzyl-2,3-piperazinedione: A Versatile Scaffold for Peptidomimetic Design Subtitle: Structural Rationale, Synthetic Protocols, and Pharmacophore Integration

Executive Summary

The search for metabolically stable peptide surrogates has established 1-benzyl-2,3-piperazinedione as a privileged scaffold in medicinal chemistry. Unlike its ubiquitous isomer (2,5-diketopiperazine), the 2,3-piperazinedione core possesses a unique vicinal dicarbonyl system. This structural feature imposes significant conformational constraints, forcing the attached backbone into a kinked geometry that closely mimics the

This technical guide details the utility of 1-benzyl-2,3-piperazinedione as a peptidomimetic precursor. It covers the thermodynamic rationale for its selection, a validated synthetic workflow using N-benzylethylenediamine and diethyl oxalate, and strategies for diversifying the scaffold to target G-protein coupled receptors (GPCRs) and protease active sites.

Part 1: Structural Rationale & Peptidomimetic Utility

The Vicinal Dicarbonyl Constraint

The defining feature of the 2,3-piperazinedione scaffold is the planarity of the vicinal dicarbonyl (

-

Conformational Locking: The 6-membered heterocycle locks the N-C-C-N torsion angle, restricting the conformational space.

-

Hydrogen Bonding: The vicinal carbonyls serve as potent hydrogen bond acceptors, mimicking the carbonyls of the peptide backbone in a turn conformation.

-

The Benzyl Anchor: The N1-benzyl group serves two roles:

-

Hydrophobic Pharmacophore: It mimics the side chain of aromatic amino acids (Phenylalanine, Tyrosine) often found in bioactive turns.

-

Protection/Solubility: It prevents N1-alkylation during subsequent functionalization of the N4 position and improves solubility in organic solvents during synthesis.

-

Beta-Turn Mimicry

The distance and orientation between the

Part 2: Synthetic Methodology

The synthesis of 1-benzyl-2,3-piperazinedione relies on the condensation of a vicinal diamine with an oxalate derivative. While oxalyl chloride is a potent electrophile, it often leads to polymerization or charring. The Diethyl Oxalate Method described below is the industry standard for high-purity precursors.

Validated Protocol: Cyclocondensation

Objective: Synthesize 1-benzyl-2,3-piperazinedione from N-benzylethylenediamine.

Reagents:

-

N-benzylethylenediamine (1.0 eq)

-

Diethyl oxalate (1.1 eq)

-

Ethanol (Absolute, anhydrous) or Toluene (for azeotropic removal of ethanol)

-

Acetic acid (Catalytic, optional)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzylethylenediamine (15.0 g, 100 mmol) in anhydrous ethanol (150 mL).

-

Addition: Add diethyl oxalate (16.1 g, 110 mmol) dropwise over 20 minutes at room temperature. Note: An exotherm may be observed as the primary amine reacts to form the oxamic ester intermediate.

-

Cyclization: Heat the reaction mixture to reflux (

) for 12–16 hours.-

Mechanistic Insight: The primary amine attacks first due to lower steric hindrance. The secondary amine (benzyl-substituted) then attacks the second ester carbonyl to close the ring.

-

-

Monitoring: Monitor via TLC (SiO

, 5% MeOH in DCM). The product typically appears as a lower -

Workup: Cool the mixture to

. The product often precipitates as white needles.[1] -

Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from Ethanol/Ether (1:1).

-

Yield: Typical yields range from 75–85%.

Characterization Data (Expected):

-

NMR (CDCl

-

IR (ATR): Distinct double carbonyl stretch at

1680 cm

Part 3: Visualization of Synthesis & Mechanism

The following diagram illustrates the reaction pathway, highlighting the sequential nucleophilic acyl substitutions that lead to ring closure.

Caption: Sequential condensation mechanism transforming the acyclic diamine into the rigid 2,3-diketo heterocycle.

Part 4: Functionalization & Library Generation[2]

Once the 1-benzyl-2,3-piperazinedione core is synthesized, it serves as a "precursor" for more complex peptidomimetics. The N4 nitrogen remains a reactive handle.

N4-Alkylation (Introduction of Side Chain )

To mimic the side chain of the

-

Reagents: Alkyl halide (

), NaH (base), DMF (solvent). -

Protocol:

-

Dissolve 1-benzyl-2,3-piperazinedione in dry DMF.

-

Add NaH (1.2 eq) at

to deprotonate the N4-amide. -

Add the alkyl halide.[1] Stir at RT.

-

-

Result: A disubstituted scaffold (1-benzyl-4-alkyl-2,3-piperazinedione).

Scaffold Diversity Table

| Position | Origin | Function in Peptidomimetic | Modification Strategy |

| N1 | Benzyl group | Hydrophobic anchor ( | Use substituted benzyl amines in Step 1. |

| C2, C3 | Oxalate | H-bond acceptors (Turn mimic) | Fixed (Core structure). |

| N4 | Free Amine | Side chain attachment ( | Alkylation or Acylation (post-cyclization). |

| C5, C6 | Ethylenediamine | Backbone rigidity / Chirality | Use chiral 1,2-diamines (e.g., from amino acids). |

Part 5: Peptidomimetic Design Workflow

The following diagram illustrates how to map a native peptide turn onto the piperazinedione scaffold.

Caption: Logic flow for converting a native peptide sequence into a piperazinedione-based mimetic.

References

-

Viso, A., et al. (2018). "Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines." Journal of Organic Chemistry. Link

-

Golebiowski, A., et al. (2000).[2] "Solid-supported synthesis of a peptide beta-turn mimetic." Organic Letters. Link

-

Organic Syntheses. "1-Benzylpiperazine." Org.[1][3][4][5] Synth. 1955, 35, 10. (Foundational chemistry for benzyl-piperazine scaffolds). Link

- Pal, D., et al. (2011). "Piperazine-2,3-dione as a privileged scaffold in medicinal chemistry." Current Medicinal Chemistry. (General review of the scaffold's utility).

-

Cymerman Craig, J., et al. (1955). "Reaction of amines with diethyl oxalate." Organic Syntheses. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Solid-supported synthesis of a peptide beta-turn mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

step-by-step protocol for 1-Benzyl-2,3-piperazinedione preparation

An Application Note for the Synthesis of 1-Benzyl-2,3-piperazinedione

Introduction

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous marketed drugs with applications ranging from anticancer to antihistamine therapies.[1][2] The piperazinedione core, specifically, represents a privileged structure that serves as a versatile template for creating structurally diverse and biologically active heterocyclic compounds.[3] 1-Benzyl-2,3-piperazinedione is a key intermediate in the synthesis of more complex molecules, where the benzyl group acts as a stable and often readily cleavable protecting group for one of the nitrogen atoms.[4]

This document provides a detailed, two-step protocol for the laboratory-scale preparation of 1-Benzyl-2,3-piperazinedione. The synthesis follows a logical and efficient pathway: first, the formation of the core piperazine-2,3-dione ring via condensation and cyclization of ethylenediamine with diethyl oxalate, followed by selective N-benzylation of the resulting intermediate. This method is advantageous due to the availability of starting materials and the generally mild reaction conditions required.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

Step 1: Synthesis of Piperazine-2,3-dione (Intermediate 2)

Step 2: Synthesis of 1-Benzyl-2,3-piperazinedione (Target Compound 4)

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final purified product.

Caption: Workflow for the two-step synthesis of 1-Benzyl-2,3-piperazinedione.

Materials and Equipment

Reagents and Solvents

-

Ethylenediamine (≥99%)

-

Diethyl oxalate (≥99%)

-

Benzyl chloride (≥99%), freshly distilled

-

Potassium carbonate (K₂CO₃), anhydrous

-

Absolute Ethanol (200 proof)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step-by-Step Synthesis Protocol

Part 1: Preparation of Piperazine-2,3-dione (Intermediate 2)

This procedure is adapted from established methods for the cyclization of diamines with oxalate esters.[5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve diethyl oxalate (14.6 g, 0.1 mol) in 250 mL of absolute ethanol. Begin stirring the solution at room temperature.

-

Addition of Ethylenediamine: Fill the dropping funnel with a solution of ethylenediamine (6.0 g, 0.1 mol) in 50 mL of absolute ethanol. Add the ethylenediamine solution dropwise to the stirred diethyl oxalate solution over a period of 30-45 minutes.

-

Causality Note: The slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. A white precipitate should form as the reaction progresses.

-

Isolation: After the reflux period, cool the flask first to room temperature and then in an ice bath for 1 hour to maximize precipitation.

-

Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0-5°C) absolute ethanol (2 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected product is piperazine-2,3-dione as a white crystalline solid.

Part 2: Preparation of 1-Benzyl-2,3-piperazinedione (Target Compound 4)

This step involves a standard N-alkylation reaction.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the dried piperazine-2,3-dione (5.7 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol) in 100 mL of anhydrous DMF.

-

Causality Note: DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the amide nitrogen, creating the nucleophile. An excess of base ensures complete deprotonation.

-

-

Addition of Benzyl Chloride: Add benzyl chloride (6.3 g, 0.05 mol) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexanes (e.g., 1:1) mobile phase. The reaction is complete when the starting piperazine-2,3-dione spot has been consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold deionized water. Stir for 15 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-Benzyl-2,3-piperazinedione as a white or off-white solid.

Quantitative Data Summary

| Parameter | Step 1: Piperazine-2,3-dione | Step 2: 1-Benzyl-2,3-piperazinedione |

| Key Reactant | Diethyl Oxalate | Piperazine-2,3-dione |

| Molar Ratio | Ethylenediamine:Diethyl Oxalate (1:1) | Piperazinedione:Benzyl Chloride:K₂CO₃ (1:1:1.5) |

| Reaction Temp. | Reflux (~78°C) | 60-70°C |

| Reaction Time | 2-3 hours | 4-6 hours |

| Solvent | Absolute Ethanol | Anhydrous DMF |

| Expected Yield | 75-85% | 60-75% |

Safety and Handling

-

Benzyl chloride is a lachrymator, corrosive, and a potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethylenediamine is corrosive and can cause severe skin burns and eye damage. Handle with care, using appropriate PPE.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

The initial reaction in Part 1 is exothermic. Ensure controlled addition of ethylenediamine to prevent a runaway reaction.

References

-

Martins, M. B., & Carvalho, I. (2007). Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles. ChemInform, 38(32). Available from: [Link]

-

Hassan, S. S. M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available from: [Link]

-

Jadhav, S. D., et al. (2022). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available from: [Link]

-

Wessjohann, L. A., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Dimensions. Chemistry – A European Journal. Available from: [Link]

-

Faizan, F., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. Available from: [Link]

- Google Patents. (2016). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

-

Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 13. Available from: [Link]

- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents. (1956). US2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

-

Nnamonu, L. A., et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Available from: [Link]

- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.

-

Royal Society of Chemistry. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. Available from: [Link]

- Google Patents. (2012). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]

Application Note: 1-Benzyl-2,3-piperazinedione as a Synthetic Intermediate

This Application Note is designed for researchers and medicinal chemists focusing on heterocyclic scaffold synthesis. It details the production, functionalization, and application of 1-Benzyl-2,3-piperazinedione , a versatile intermediate distinct from the more common 2,5-diketopiperazines.

Executive Summary

1-Benzyl-2,3-piperazinedione (also known as 1-benzyl-2,3-dioxopiperazine) is a "privileged scaffold" in medicinal chemistry. Unlike its structural isomer, the 2,5-diketopiperazine (which arises from peptide dimerization), the 2,3-dione core offers unique electronic properties and geometric constraints. It serves as a critical precursor for 2,3-dihydro-pyrazines , chiral piperazines , and constrained peptidomimetics .

This guide provides a validated protocol for its synthesis via the condensation of diamines with oxalates, followed by downstream functionalization strategies for drug discovery applications.

Core Synthesis Protocol: The "Oxalate Condensation" Method

Mechanistic Rationale

The most robust route to 1-benzyl-2,3-piperazinedione involves the condensation of N-benzylethylenediamine with diethyl oxalate.

-

Regioselectivity: The reaction proceeds via an initial nucleophilic attack by the more reactive primary amine of the diamine on one ester carbonyl of the diethyl oxalate.

-

Ring Closure: The secondary amine (sterically hindered by the benzyl group) subsequently attacks the second ester carbonyl, effecting ring closure.

-

Thermodynamics: The formation of the six-membered ring is entropically favored, and the product often precipitates from the reaction mixture, driving the equilibrium forward.

Validated Experimental Protocol

Materials:

-

N-Benzylethylenediamine (CAS: 4152-09-4)

-

Diethyl oxalate (CAS: 95-92-1)

-

Ethanol (Absolute) or Toluene (for azeotropic removal of ethanol)

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzylethylenediamine (15.0 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add diethyl oxalate (14.6 g, 100 mmol) dropwise over 15 minutes at room temperature. Note: A slight exotherm may be observed.[1]

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain stirring for 4–6 hours.

-

Optimization Tip: For difficult substrates, replacing ethanol with toluene and using a Dean-Stark trap to remove the liberated ethanol can push the reaction to completion.

-

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The 1-benzyl-2,3-piperazinedione typically precipitates as a white or off-white solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove unreacted oxalate.

-

Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Typical Yield: 75–85% Melting Point: 102–104°C (Literature value for verification [1]).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Solvent volume too high | Concentrate the reaction mixture by 50% via rotary evaporation, then cool to 4°C. |

| Oily Product | Impure starting diamine | Recrystallize the product from Ethyl Acetate/Hexane (1:1). Ensure diamine purity >98%. |

| Side Products | Polymerization (linear oligomers) | Ensure high dilution (0.1 M) if oligomerization is observed; verify 1:1 stoichiometry. |

Functionalization & Reactivity Profile[2][3]

Once synthesized, the 1-benzyl-2,3-piperazinedione scaffold offers three distinct sites for chemical modification:

-

N-4 Position: The secondary amide nitrogen is nucleophilic enough for alkylation but less reactive than a standard amine.

-

C-5/C-6 Positions: Susceptible to reduction.

-

Carbonyls: The 2,3-diketo system can be reduced to the piperazine or partially reduced to the pyrazine.

Workflow Visualization (DOT Diagram)

Caption: Synthetic divergence from the 1-benzyl-2,3-piperazinedione core.[2] The scaffold allows for N-alkylation, complete reduction to piperazines, or nucleophilic addition.

Protocol: N4-Alkylation (Library Generation)

To introduce diversity at the N4 position (e.g., for creating sigma receptor ligands or kinase inhibitors):

-

Deprotonation: Dissolve 1-benzyl-2,3-piperazinedione (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Workup: Quench with water, extract with Ethyl Acetate.

-

Note: This step is critical for synthesizing derivatives like Flibanserin analogs or Sigma-1 receptor antagonists [2].

Protocol: Reduction to Piperazine

To convert the dione to the fully reduced piperazine:

-

Reagent: Use Lithium Aluminum Hydride (LiAlH4, 4.0 eq) in dry THF.

-

Conditions: Reflux for 12–24 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum emulsions.

-

Result: This yields 1-benzylpiperazine derivatives, effectively removing the carbonyl "scaffolding" used to construct the ring.

Applications in Drug Discovery[5][6]

Peptidomimetics & Constrained Analogs

The 2,3-diketopiperazine unit acts as a constrained mimic of a dipeptide turn. By utilizing chiral diamines (derived from amino acids) in the starting step, researchers can synthesize enantiopure scaffolds that mimic specific protein secondary structures.

-

Application: Design of beta-turn mimetics for disrupting protein-protein interactions (PPIs).

CNS Active Agents

Benzylpiperazines (BZPs) are a known class of CNS stimulants and serotonin receptor ligands. The 2,3-dione route provides a controlled entry to these molecules, allowing for substitution patterns that are difficult to achieve via direct piperazine benzylation.

-

Target: 5-HT (Serotonin) and Sigma receptors [3].

Comparison of Piperazine Scaffolds

| Feature | 2,3-Piperazinedione | 2,5-Piperazinedione (DKP) |

| Origin | Diamine + Oxalate | Amino Acid Dimerization |

| Symmetry | Asymmetric (inherent) | Often Symmetric (C2) |

| Electronic Character | Vicinal Diketone (alpha-dicarbonyl) | Isolated Amides |

| Primary Use | Synthetic Intermediate, Kinase Inhibitors | Peptidomimetics, Natural Products |

| Reducibility | High (to Piperazine or Pyrazine) | Moderate |

References

-

Synthesis of 2,3-piperazinediones: P. A. Tardella, et al. "Regioselective synthesis of 1-benzyl-2,3-piperazinedione." Journal of Heterocyclic Chemistry, 2008.

-

Sigma Receptor Ligands: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. PubMed Central, 2021.

-

Piperazine Scaffolds in Medicinal Chemistry: "Functionalization of Piperidine and Piperazine Derivatives." National Institutes of Health (NIH).

-

General Reactivity: "Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones." ResearchGate.[3]

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. Sodium Hydride and LiAlH4 are pyrophoric/water-reactive.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyl-2,3-piperazinedione

Introduction: The Strategic Importance of N-Debenzylation in Piperazine-2,3-dione Synthesis

The piperazine-2,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis often involves the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The N-benzyl group is a widely employed protecting group for the nitrogen atoms of the piperazine ring due to its general stability under various reaction conditions.[1] The facile removal of the benzyl group via catalytic hydrogenation is a critical step in the final stages of synthesis, unmasking the secondary amine for further functionalization or to yield the final active pharmaceutical ingredient.

This guide provides a comprehensive overview of the catalytic hydrogenation protocols for the debenzylation of 1-Benzyl-2,3-piperazinedione to yield 2,3-piperazinedione. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental procedures, and discuss critical parameters for reaction optimization.

Mechanism of Catalytic Hydrogenolysis for N-Debenzylation

The removal of an N-benzyl group via catalytic hydrogenation is a form of hydrogenolysis, which involves the cleavage of a chemical bond by reaction with hydrogen. The generally accepted mechanism for this process on a palladium catalyst is as follows:[2]

-

Adsorption: Both the substrate, 1-Benzyl-2,3-piperazinedione, and molecular hydrogen adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.

-

C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed piperazinedione is cleaved by the activated hydrogen species. This is the key bond-breaking step that removes the benzyl group.

-

Product Formation and Desorption: The debenzylated product, 2,3-piperazinedione, and the byproduct, toluene, are formed. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A significant challenge in the N-debenzylation of amines is potential catalyst poisoning by the product amine, which can coordinate strongly to the palladium surface and inhibit further reaction.[3][4] This can be mitigated by the addition of a mild acid to protonate the product amine, reducing its affinity for the catalyst.[3]

Visualizing the Reaction Pathway

Caption: Catalytic hydrogenation of 1-Benzyl-2,3-piperazinedione.

Experimental Protocols

The following protocols provide detailed procedures for the N-debenzylation of 1-Benzyl-2,3-piperazinedione. It is crucial to handle palladium catalysts with care, as they can be pyrophoric, especially when dry.[5]

Protocol 1: Standard Hydrogenolysis with Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol is a standard and widely used method for N-debenzylation.[2]

Materials:

-

1-Benzyl-2,3-piperazinedione

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol (ACS grade)

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite®

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Vacuum/inert gas manifold

-

Hydrogen balloon or Parr hydrogenator

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-2,3-piperazinedione (1.0 mmol) in methanol or ethanol (15-20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd) to the solution. The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if the catalyst is dry.

-

Hydrogen Atmosphere: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is saturated with hydrogen. For pressures greater than atmospheric, a Parr hydrogenator or similar apparatus should be used.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,3-piperazinedione. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol offers a convenient alternative to using flammable hydrogen gas, as hydrogen is generated in situ.[6][7][8]

Materials:

-

1-Benzyl-2,3-piperazinedione

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (anhydrous)

-

Celite®

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (nitrogen or argon)

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1-Benzyl-2,3-piperazinedione (1.0 mmol) and 10% Pd/C (approximately equal in weight to the substrate).

-

Solvent Addition: Add anhydrous methanol (20 mL) to the flask.

-

Hydrogen Donor Addition: Under an inert atmosphere, add ammonium formate (5.0 mmol, 5 equivalents) to the suspension in one portion.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow Visualization

Caption: A generalized workflow for the catalytic hydrogenation of 1-Benzyl-2,3-piperazinedione.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |

| Slow or Incomplete Reaction | - Inactive catalyst- Catalyst poisoning by product amine- Insufficient hydrogen pressure | - Use a fresh batch of catalyst.- Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).- Add a mild acid (e.g., acetic acid) to the reaction mixture.- Increase hydrogen pressure (if using a suitable apparatus). | [9][10][11] |

| Side Reactions (e.g., reduction of other functional groups) | - Harsh reaction conditions- Non-selective catalyst | - Use milder conditions (e.g., lower temperature, atmospheric pressure).- Screen different catalysts and solvents to improve selectivity. | [12][13] |

| Low Product Yield | - Incomplete reaction- Product degradation- Loss during workup | - Ensure the reaction goes to completion by monitoring closely.- Use milder workup conditions.- Optimize purification methods to minimize loss. | N/A |

Synthesis of Starting Material: 1-Benzyl-2,3-piperazinedione

A common route to N-substituted piperazine-2,3-diones involves the cyclization of an appropriate N-substituted ethylenediamine derivative.[14] For 1-Benzyl-2,3-piperazinedione, a plausible synthetic route starts with N-benzylethylenediamine, which can be prepared by the reaction of ethylenediamine with benzyl chloride. The subsequent cyclization with an oxalate derivative, such as diethyl oxalate, would yield the desired 1-Benzyl-2,3-piperazinedione.

Conclusion

The catalytic hydrogenation of 1-Benzyl-2,3-piperazinedione is a robust and efficient method for the synthesis of the valuable 2,3-piperazinedione core. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The choice between standard hydrogenolysis with hydrogen gas and catalytic transfer hydrogenation will depend on the available equipment and safety considerations. With the protocols and troubleshooting guide provided, scientists and drug development professionals are well-equipped to successfully implement this crucial deprotection step in their synthetic endeavors.

References

-

De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness.org. (2019, October 30). Sciencemadness.org. [Link]

-

Dutta, S., et al. (2026). Transition metal-free organocatalyzed direct N-benzylation of amides via a hydrogen borrowing strategy. Organic & Biomolecular Chemistry, 24, 163-168. [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Molecules. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. MDPI. [Link]

-

Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14269-14275. [Link]

-

ResearchGate. (n.d.). Selective N-Debenzylation of Amides with p-TsOH. [Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). [Link]

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

-

The Highly Effective Hydrogenolysis-Based Debenzylation of Tetraacetyl-Dibenzyl-Hexaazaisowurtzitane (TADBIW) Using a Palladium/DOWEX Catalyst Having a Synergistic Effect. (2017, January 4). Taylor & Francis. [Link]

-

Academic Sciences - International Journal of Chemistry Research. (n.d.). [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. [Link]

-

Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

-

Hydrogenolysis and Selective Reduction (Dehalogenation). (2026, February 3). Wordpress. [Link]

-

Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. (2025, November 1). ResearchGate. [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. (n.d.).

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. (n.d.).

- US6992037B2 - Precious metal catalyst for debenzylation. (n.d.).

-

Schematic representation for the debenzylation experimental. (n.d.). ResearchGate. [Link]

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides. (n.d.).

-

Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. [Link]

Sources

- 1. ijcr.info [ijcr.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 12. nacatsoc.org [nacatsoc.org]

- 13. US6992037B2 - Precious metal catalyst for debenzylation - Google Patents [patents.google.com]

- 14. CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents [patents.google.com]

Technical Support Center: Purification of 1-Benzyl-2,3-piperazinedione

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1-Benzyl-2,3-piperazinedione via recrystallization. It is structured to address common challenges and provide scientifically grounded solutions to achieve high purity and yield.

Introduction: The Critical Role of Purity

1-Benzyl-2,3-piperazinedione (CAS 63352-56-7) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, impact the stereochemistry of subsequent products, and introduce potential genotoxic or pharmacologically active contaminants into the final active pharmaceutical ingredient (API)[1].

Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization protocol is characterized by the selection of an appropriate solvent that dissolves the compound sparingly at room temperature but readily at elevated temperatures, allowing for the formation of a highly ordered, pure crystal lattice upon cooling[2].

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of 1-Benzyl-2,3-piperazinedione. Optimization may be required based on the specific impurity profile of the crude material.

Materials and Equipment

-

Crude 1-Benzyl-2,3-piperazinedione

-

High-purity Isopropyl Alcohol (IPA) or Acetonitrile

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirring capabilities

-

Condenser (optional, to prevent solvent loss)

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Step-by-Step Methodology

-

Solvent Selection & Dissolution:

-

Place the crude 1-Benzyl-2,3-piperazinedione (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of isopropyl alcohol (start with ~30-40 mL). As a cyclic diamide, polar solvents like alcohols or acetonitrile are often effective for recrystallization[3].

-

Heat the mixture to a gentle boil with continuous stirring. Add more solvent in small portions until all the solid has just dissolved[4]. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize product recovery.

-

-

Decolorization (Optional):

-

If the solution is colored due to high-molecular-weight impurities, remove it from the heat source.

-

Allow the solution to cool slightly and add a small amount of activated charcoal (e.g., 0.1-0.2 g).

-

Bring the solution back to a boil for 5-10 minutes. Causality: The porous structure of charcoal adsorbs colored impurities.

-

Perform a hot filtration through a fluted filter paper to remove the charcoal.

-

-

Crystallization:

-

Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the growth of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure[5].

-

Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation[2][4].

-

-

Isolation & Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel[2].

-

Wash the crystals with a small volume of ice-cold isopropyl alcohol. Causality: The cold solvent will wash away soluble impurities adhering to the crystal surface without significantly dissolving the desired product.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Visual Workflow

Caption: Standard workflow for recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

-

Probable Cause 1: Too Much Solvent. The most common reason for crystallization failure is the use of excessive solvent, preventing the solution from becoming supersaturated upon cooling[4].

-

Solution: Reheat the solution and boil off a portion of the solvent (e.g., 20-30%) under a fume hood. Allow the concentrated solution to cool again.

-

-

Probable Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or surface to begin forming.

-

Solution A (Seeding): If you have a small amount of pure 1-Benzyl-2,3-piperazinedione, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystallization[2].

-

Solution B (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. This action can release microscopic shards of glass that serve as nucleation points for crystal growth[2].

-

Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

-

Probable Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated and cools too quickly.

-

Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (e.g., 5-10% more volume) to slightly decrease the saturation. Ensure the solution cools much more slowly; insulating the flask can help[6]. If the problem persists, consider a different solvent with a lower boiling point.

-

Q3: My final product is pure, but the recovery yield is very low. How can I improve it?

-

Probable Cause 1: Excessive Solvent. As mentioned in Q1, using too much solvent is a primary cause of low yield, as a significant amount of product will remain dissolved even when cold.

-

Solution: Refine your protocol to use the absolute minimum amount of hot solvent required for complete dissolution.

-

-

Probable Cause 2: Inadequate Cooling. If the solution is not cooled sufficiently, more product will remain in the mother liquor.

-

Solution: Ensure the solution is cooled in an ice-water bath for an adequate amount of time (at least 30-60 minutes) after it has reached room temperature.

-

-

Probable Cause 3: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove charcoal or other solids, the product may have crystallized prematurely in the funnel.

-

Solution: Ensure the funnel and receiving flask are pre-heated before filtration. Use a slight excess of solvent to prevent saturation during this step, and then boil off the excess before cooling.

-

Q4: The purified crystals are still colored. What went wrong?

-

Probable Cause: The colored impurities were not effectively removed.

-

Solution A (Charcoal Treatment): If you did not use activated charcoal, repeat the recrystallization and include the decolorization step as described in the protocol[7].

-

Solution B (Re-crystallization): A second recrystallization may be necessary to achieve the desired level of purity. The concentration of the impurity will be much lower in the second attempt, making it more likely to remain in the mother liquor.

-

Troubleshooting Decision Diagram

Caption: Decision tree for troubleshooting recrystallization.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallization? A: The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures. A good rule of thumb is "like dissolves like"; for a moderately polar cyclic diamide like 1-Benzyl-2,3-piperazinedione, polar solvents are a good starting point[6]. Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof) are highly recommended to identify the optimal system for your specific crude material.

Q: What are the likely impurities in my crude 1-Benzyl-2,3-piperazinedione? A: Impurities can originate from several sources. Common process-related impurities include unreacted starting materials or reagents from the synthesis[1]. A significant potential impurity is the disubstituted by-product, 1,4-dibenzylpiperazine, which can form if reaction conditions are not carefully controlled[8][9]. Degradation products may also be present.

Q: What purity level can I expect to achieve? A: A single, well-executed recrystallization can often increase purity from a crude level (e.g., 95%) to >99%. For extremely high-purity requirements, a second recrystallization may be necessary. Purity should be assessed using appropriate analytical techniques such as HPLC, GC, or ¹H NMR.

Q: Can a mixed-solvent system be used? A: Yes. A mixed-solvent system is often used when no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at a high temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy). The solution is then reheated to clarify and cooled slowly. A common example is an ethanol/water system[4].

Summary of Solvent Properties

| Solvent | Boiling Point (°C) | Suitability for Diamides | Notes |

| Isopropyl Alcohol | 82.6 | Good | Often a good first choice for moderately polar compounds. |

| Acetonitrile | 82.0 | Good | Excellent for many amides, can produce high-quality crystals[3]. |

| Ethanol | 78.4 | Good | A common and effective recrystallization solvent[6]. |

| Ethyl Acetate | 77.1 | Moderate | May be too good a solvent, leading to lower yields. Can be used in a mixed system with hexanes[6]. |

| Water | 100.0 | Poor (alone) | While the parent piperazine is water-soluble[10], the benzyl group significantly reduces aqueous solubility. May be useful as an anti-solvent in a mixed system (e.g., with ethanol or IPA). |

| Acetone | 56.0 | Moderate | Effective, but its low boiling point can lead to rapid evaporation and difficulty in handling[3]. |

References

- ChemicalBook. (2026, January 13). PIPERAZINE-2,3-DIONE | 13092-86-9.

- Viso, A., et al. (2003). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry.

- Organic Syntheses. 1-benzylpiperazine.

- University of Colorado Boulder, Department of Chemistry.

- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Benešová, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

- University of Rochester, Department of Chemistry.

- SWGDRUG.org. (2005). BENZYLPIPERAZINE.

- Professor Dave Explains. (2020, January 10).

- QuickCompany.

- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?

- ECHEMI.

- Reddit. (2020, August 7).

- Cheméo. 1-Benzylpiperazine.

- Chan, W. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.

- Sigma-Aldrich. 1-Benzyl-2,3-dioxopiperazine | 63352-56-7.

- Narayana, M. B., & Rao, K. S. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.

- Wikipedia. Piperazine.

- Benešová, K., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. echemi.com [echemi.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification of 1-Benzyl-2,3-piperazinedione

Case ID: PUR-BZPD-23 Compound: 1-Benzyl-2,3-piperazinedione (CAS: 63352-56-7) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Triage

The Challenge: 1-Benzyl-2,3-piperazinedione is typically synthesized via the condensation of N-benzylethylenediamine with diethyl oxalate.[1] While the reaction is robust, the crude product often suffers from specific impurities: sticky oligomers, unreacted amine (causing basicity), and hydrolysis products (linear amides).[2]

Your Immediate Action Plan:

-

Assess the Crude: Is it a yellow sticky solid or a defined precipitate?

-

Check Solubility: Does it dissolve fully in boiling ethanol?

-

Execute Protocol: Proceed to the Ethanol Recrystallization module below.

Root Cause Analysis: Where Do Impurities Come From?

Understanding the origin of your impurities is critical for selecting the right purification method. The reaction is a double nucleophilic acyl substitution.

Impurity Pathway Diagram

The following diagram illustrates the reaction flow and points of failure (impurity generation).